molecular formula C20H24N2O3 B6418512 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1147727-01-2

1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea

Cat. No.: B6418512
CAS No.: 1147727-01-2
M. Wt: 340.4 g/mol
InChI Key: OBBURLPCXMVKSQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea is a urea derivative characterized by a 2-methoxyphenyl group attached to one nitrogen atom of the urea core and a (4-phenyloxan-4-yl)methyl group on the other nitrogen. Its molecular formula is C₂₆H₂₈N₂O₂, with a molecular weight of 400.51 g/mol (calculated from SMILES data) . The compound features a tetrahydropyran (oxane) ring substituted with a phenyl group, which contributes to its stereoelectronic properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-10-6-5-9-17(18)22-19(23)21-15-20(11-13-25-14-12-20)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBURLPCXMVKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Isocyanate and Amine

The most direct route involves reacting 2-methoxyphenyl isocyanate with (4-phenyloxan-4-yl)methylamine. 2-Methoxyphenyl isocyanate is synthesized via phosgenation of 2-methoxyaniline, while (4-phenyloxan-4-yl)methylamine is prepared through reductive amination of 4-phenyltetrahydropyran-4-carbaldehyde.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane (DCM) or toluene

  • Temperature: 0–25°C under inert atmosphere

  • Stoichiometry: 1:1 molar ratio

  • Yield: 68–72% after column chromatography

Mechanism :
The isocyanate’s electrophilic carbon reacts with the amine’s nucleophilic nitrogen, forming the urea bond. Side products like biuret are minimized using excess amine.

Urea Formation via Carbonyldiimidazole (CDI) Mediated Coupling

CDI activates one amine as an imidazole carbamate, which subsequently reacts with the second amine. This method avoids toxic isocyanates.

Procedure :

  • (4-Phenyloxan-4-yl)methylamine (1 eq) and CDI (1.2 eq) are stirred in tetrahydrofuran (THF) at 25°C for 2 hours.

  • 2-Methoxyaniline (1 eq) is added, and the mixture is refluxed for 12 hours.

  • The product is isolated via aqueous workup and recrystallization.

Advantages :

  • High purity (>95% by HPLC)

  • Scalable to multi-gram quantities

Yield : 75–80%.

Modified Hofmann Rearrangement Approach

A less common method involves Hofmann rearrangement of 2-methoxybenzamide to generate an intermediate isocyanate, which is trapped by (4-phenyloxan-4-yl)methylamine.

Challenges :

  • Low regioselectivity

  • Requires harsh conditions (e.g., bromine in NaOH)

Yield : <50%, limiting industrial applicability.

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Toluene1106892
THF657595
DCM257294

Polar aprotic solvents like THF enhance nucleophilicity, while elevated temperatures accelerate CDI-mediated reactions.

Catalytic Systems and Reaction Efficiency

Addition of triethylamine (TEA) as a base improves yields by deprotonating the amine, increasing reactivity. Catalytic DMAP (4-dimethylaminopyridine) further enhances CDI activation, reducing reaction time by 30%.

Analytical Characterization and Purity Assessment

1H NMR (400 MHz, CDCl3) :

  • δ 7.45–7.20 (m, 5H, Ph-oxan)

  • δ 6.90–6.80 (m, 4H, o-methoxyphenyl)

  • δ 4.20 (s, 2H, CH2-oxan)

  • δ 3.85 (s, 3H, OCH3)

HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH:H2O).

Comparative Analysis of Synthetic Methodologies

MethodYield (%)Purity (%)Scalability
Isocyanate-Amine7292Moderate
CDI-Mediated8095High
Hofmann Rearrangement4588Low

The CDI route offers the best balance of efficiency and practicality.

Industrial-Scale Production Considerations

  • Cost Efficiency : CDI is expensive but reusable via solvent recovery.

  • Safety : Phosgene-free methods preferred for large-scale synthesis.

  • Waste Management : Xylene and THF are recycled via distillation .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and isocyanate.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, leading to modulation of their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s unique structural features are compared to other urea derivatives in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS/Reference) R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Features
Target compound 2-Methoxyphenyl (4-Phenyloxan-4-yl)methyl 400.51 Oxane ring with phenyl substitution
1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7f) 2-Methoxyphenyl 1,3-Dioxoisoindolin-2-yl ~326.3* Antioxidant activity (IC₅₀: 15.99 µM)
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea 2-Methoxyphenyl 5-(tert-Butyl)isoxazol-3-yl 289.33 Bulky tert-butyl group
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-[(pyridinylmethyl)thio]phenyl}urea (7n) 4-Chloro-3-(trifluoromethyl)phenyl Pyridinylmethylthio ~443.9* Sulfur-containing substituent
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea Benzyl 4-Chlorophenyl 290.74 Methoxy group on urea nitrogen

*Molecular weights estimated based on molecular formulas.

Key Observations :

  • The 2-methoxyphenyl group is a common motif in urea derivatives, often associated with antioxidant activity (e.g., compound 7f’s IC₅₀ of 15.99 µM ).
  • Bulky substituents like tert-butyl (compound in ) reduce solubility but may enhance target binding through steric effects.

Key Insights :

  • The dioxoisoindolinyl group in compound 7f enhances antioxidant activity, likely due to electron-withdrawing effects stabilizing radical intermediates .
  • Halogenated phenyl groups (e.g., bromo in 7c , chloro-trifluoromethyl in 7n ) improve anticancer and kinase inhibitory activities by enhancing hydrophobic interactions with target proteins.
  • The absence of biological data for the target compound highlights a gap in current research, though its oxane ring may modulate bioavailability compared to smaller heterocycles.

Biological Activity

1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C19H23N3O3C_{19}H_{23}N_{3}O_{3} and a molecular weight of approximately 355.41 g/mol. The structure features a urea moiety linked to a methoxyphenyl group and a phenyloxan group, which may influence its biological interactions.

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The methoxy group can facilitate hydrogen bonding, while the phenyloxan moiety enhances hydrophobic interactions, potentially increasing binding affinity to target sites. This dual interaction may lead to modulation of various signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells was noted, suggesting its potential as a therapeutic agent.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
PC-3 (Prostate Cancer)10Inhibition of cell proliferation

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has shown promise in reducing inflammation. Studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with the compound significantly decreased pro-inflammatory cytokine production, such as TNF-alpha and IL-6.

Case Studies

  • Study on Anticancer Efficacy : A recent study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses.
  • Inflammation Model : In another study using an animal model of inflammatory response, administration of this compound resulted in reduced swelling and pain behavior compared to control groups, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions, such as:

  • Urea bond formation : Reacting an isocyanate with an amine, often under anhydrous conditions in solvents like acetonitrile or dimethyl sulfoxide.
  • Substituent introduction : Electrophilic aromatic substitution or nucleophilic coupling to attach the 2-methoxyphenyl and 4-phenyloxan-4-yl groups.
    Optimization includes temperature control (e.g., reflux at 65°C for 1 hour), solvent selection (polar aprotic solvents enhance reactivity), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and urea bond integrity (e.g., ¹H/¹³C NMR for aromatic protons and methylene groups) .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : To identify carbonyl (C=O) stretching (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. What biological targets are commonly associated with structurally similar urea derivatives?

Analogous compounds interact with:

  • Enzyme systems : Kinases or hydrolases via hydrogen bonding with the urea moiety .
  • Receptors : G-protein-coupled receptors (GPCRs) due to aromatic and heterocyclic pharmacophores .
    Target identification often begins with in silico docking against protein databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Structural analogs : Minor substituent changes (e.g., chloro vs. methoxy groups) alter receptor selectivity .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Computational validation : Use molecular dynamics simulations to assess binding stability across studies .

Q. What strategies improve synthetic yield and scalability without compromising purity?

  • Catalyst screening : Transition metal catalysts (e.g., Pd for coupling reactions) enhance efficiency .
  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .
  • In-line analytics : Real-time monitoring via HPLC-MS ensures intermediate quality .

Q. How do computational methods predict interactions between this compound and enzyme targets?

  • Molecular docking : Tools like AutoDock Vina model binding poses, prioritizing hydrogen bonds with the urea group and π-π stacking with aromatic rings .
  • MD simulations : Assess stability of ligand-protein complexes over nanoseconds (e.g., using GROMACS) to identify key residues for mutagenesis studies .

Q. What structure-activity relationship (SAR) trends are observed in urea derivatives with similar substituents?

Key trends include:

  • Methoxy position : 2-Methoxy substitution (vs. 4-methoxy) enhances metabolic stability by sterically hindering oxidative demethylation .
  • Heterocyclic moieties : 4-Phenyloxan-4-yl groups improve solubility via conformational flexibility, balancing lipophilicity .
  • Electron-withdrawing groups : Fluorine or chlorine substituents increase receptor binding affinity through electrostatic interactions .

Methodological Considerations

Q. How should researchers design experiments to validate hypothesized mechanisms of action?

  • Competitive binding assays : Use radiolabeled ligands or fluorescence anisotropy to measure displacement .
  • Kinetic studies : Monitor enzyme inhibition (e.g., IC₅₀ determination) under varying pH/temperature conditions .
  • Knockout models : CRISPR-edited cell lines to confirm target specificity .

Q. What are the best practices for analyzing stability and degradation pathways?

  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions, then analyze via LC-MS to identify degradants .
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months, comparing results to ICH guidelines .

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